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Introduction

Serdexmethylphenidate (SDX) is a novel prodrug of the central nervous system (CNS)
stimulant dexmethylphenidate (d-MPH), the more pharmacologically active d-threo-enantiomer
of racemic methylphenidate.[1][2] It was approved by the U.S. Food and Drug Administration
(FDA) in March 2021 as a component of Azstarys®, a combination product with d-MPH for the
treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in patients aged six years and
older.[3][4] The prodrug design provides a delayed onset and extended duration of action,
which, when combined with immediate-release d-MPH, allows for rapid symptom control with
therapeutic efficacy lasting up to 13 hours.[3][4] This document provides a detailed technical
overview of the molecular structure and physicochemical properties of
serdexmethylphenidate.

Molecular Structure and Identification

Serdexmethylphenidate is an enantiopure compound with three defined chiral centers.[5] It is
chemically synthesized from d-MPH.[6] The molecule consists of dexmethylphenidate
covalently linked to a ligand through a carbamate bond, forming a quaternary ammonium
structure.[5] This structure is designed to be pharmacologically inactive until it undergoes
enzymatic conversion in the lower gastrointestinal tract.[4][7]

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b610792?utm_src=pdf-interest
https://www.benchchem.com/product/b610792?utm_src=pdf-body
https://publications.aap.org/pediatriccare/drug-monograph/18/6313/Serdexmethylphenidate-and-Dexmethylphenidate
https://www.medkoo.com/products/32329
https://en.wikipedia.org/wiki/Serdexmethylphenidate
https://corium.com/pdf/SDX_Manuscript_PR_5-31-22_vF.pdf
https://en.wikipedia.org/wiki/Serdexmethylphenidate
https://corium.com/pdf/SDX_Manuscript_PR_5-31-22_vF.pdf
https://www.benchchem.com/product/b610792?utm_src=pdf-body
https://www.benchchem.com/product/b610792?utm_src=pdf-body
https://downloads.regulations.gov/DEA-2021-0010-0003/content.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2021/212994Orig1s000OtherR.pdf
https://downloads.regulations.gov/DEA-2021-0010-0003/content.pdf
https://corium.com/pdf/SDX_Manuscript_PR_5-31-22_vF.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9245728/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Below is a diagram illustrating the two-dimensional chemical structure of the
serdexmethylphenidate inner salt.
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Caption: 2D molecular structure of serdexmethylphenidate.

A summary of key identifiers for serdexmethylphenidate is provided in the table below.

Identifier Value Citation

(2S)-3-hydroxy-2-[[1-[[(2R)-2-
[(AR)-2-methoxy-2-0x0-1-
henylethyl]piperidine-1-

IUPAC Name phenylethyljpip o [8]
carbonyl]loxymethyl]pyridin-1-
ium-3-

carbonyl]lamino]propanoate

1996626-29-9 (inner salt);
CAS Number , [31[8]
1996626-30-2 (chloride salt)

C25H29N308 (inner salt);
Molecular Formula _ [81[°]
C25H30CIN308 (chloride salt)

COC(=0)--INVALID-LINK--
SMILES C(=0) [8]
[0-]'>C@@HC3=CC=CC=C3
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InChiKey (8]
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Physicochemical Properties

The physicochemical characteristics of serdexmethylphenidate are crucial to its function as a

prodrug, influencing its stability, solubility, and absorption profile. As a quaternary salt, it

exhibits low lipophilicity, which is expected to result in low penetration of the blood-brain barrier

and limited gastrointestinal absorption in its intact form.[5][6] The carbamate bond provides

chemical stability in acidic and basic conditions, preventing premature release of d-MPH.[5][6]

A summary of the key physicochemical properties of serdexmethylphenidate and its chloride

salt is presented below.

Property Value Citation
] 499.5 g/mol (inner salt); 536.0

Molecular Weight _ [8][9]
g/mol (chloride salt)
White to off-white crystalline

Appearance _ (5]
solid

Melting Point 202 to 208°C [5]

Solubility (SDX Chloride)

Freely soluble in water at pH
1.2 (333.5 mg/mL), pH 2.9
(382.22 mg/mL), and pH 5.8 to
6.8 (>500 mg/mL). Limited
solubility (<1 mg/mL) in non-

polar organic solvents.

Stability

Stable at pH 1-8 for 24 hours

with no degradation to d-MPH
detected. Degrades under [51[6]
basic conditions (pH > 6.8)

after 24 hours.

Protein Binding

~56% (in vitro, human plasma)  [5]

Pharmacological Mechanism
Prodrug Conversion and Metabolism
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Serdexmethylphenidate is pharmacologically inactive and functions as a prodrug that is
converted to its active metabolite, dexmethylphenidate, primarily in the lower gastrointestinal
tract.[1][7] The precise enzymes responsible for this conversion have not yet been fully
elucidated.[3][7] Less than 3% of the orally administered dose is found intact in systemic
circulation.[1][3] Following its conversion from SDX, d-MPH is primarily metabolized in the liver
by carboxylesterase 1Al to its inactive metabolite, d-a-phenyl-piperidine acetic acid (d-ritalinic
acid).[8]

The metabolic pathway from serdexmethylphenidate to its primary active and inactive
metabolites is illustrated below.

Serdexmethylphenidate (SDX)
(Prodrug)

nzymatic Conversion
(Lower Gl Tract)

. )

etabolism by Carboxylesterase 1A1

(Liver)

Click to download full resolution via product page

Caption: Metabolic conversion of serdexmethylphenidate.

Mechanism of Action of Dexmethylphenidate

The therapeutic effect in ADHD is derived from the activity of dexmethylphenidate.[10] d-MPH
is a CNS stimulant that blocks the reuptake of norepinephrine and dopamine into the
presynaptic neuron.[1][11] This inhibition of the dopamine transporter (DAT) and the
norepinephrine transporter (NET) leads to increased concentrations of these neurotransmitters
in the extraneuronal space, enhancing dopaminergic and noradrenergic neurotransmission.[8]
[12]
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The diagram below illustrates the action of dexmethylphenidate at the neuronal synapse.
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Caption: Dexmethylphenidate's mechanism of action at the synapse.
Experimental Protocols
Mass Balance and Metabolite Profiling Study

A human absorption, metabolism, and excretion (AME) study is a critical experiment for
characterizing a new molecular entity like serdexmethylphenidate.

Objective: To investigate the absorption, metabolism, and excretion of
serdexmethylphenidate following a single oral dose of radiolabeled [14C]-SDX.[13]

Methodology:[13]

o Study Design: An open-label, single-dose, nonrandomized study in healthy adult male
subjects under fasted conditions.

e Dosing: Subjects receive a single oral dose of a solution containing a mixture of non-
radiolabeled SDX chloride and [14C]-isotopically modified SDX chloride.

o Sample Collection:
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o Blood (Whole Blood and Plasma): Collected at predose and at numerous time points post-
dose (e.g., 0.5, 1, 2,4, 8,12, 24, 48, 72, 96, 120, 144, and 168 hours).

o Urine and Feces: Collected at predose and in intervals post-dose (e.g., 0-4, 4-8, 8-12, 12-
24 hours, and then in 24-hour intervals up to 168 hours).

Analysis:

o Radioanalysis: Total radioactivity in all samples is measured using liquid scintillation
counting to determine mass balance and recovery.

o Metabolite Profiling: Plasma, urine, and feces samples are analyzed using Liquid
Chromatography with Radiometric Detection (LC-RAD) and Liquid Chromatography-Mass
Spectrometry (LC-MS/MS) to separate, identify, and quantify SDX and its metabolites.

Data Interpretation: Determine the extent of absorption, routes and rates of excretion, and
identify the major metabolic pathways. In the case of SDX, such a study confirmed that
nearly all of the radiolabeled dose was recovered, primarily in urine (~62%) and feces
(~37%), with d-ritalinic acid being the most abundant metabolite.[13]

Stability-Indicating RP-HPLC Method for Quantification

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard technique
for the quantification and stability assessment of pharmaceutical compounds. Several such
methods have been developed for the simultaneous estimation of serdexmethylphenidate
and dexmethylphenidate.[11][14][15][16]

Objective: To develop and validate a simple, accurate, and precise stability-indicating RP-HPLC
method for the simultaneous quantification of serdexmethylphenidate and
dexmethylphenidate in bulk and pharmaceutical dosage forms.

Typical Methodology:[15][16]

¢ Instrumentation: A standard HPLC system equipped with a pump, autosampler, column
oven, and a photodiode array (PDA) or UV detector.

e Chromatographic Conditions:
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o Column: A C18 or C8 column (e.g., Standard Discovery C18, 150 x 4.6 mm, 5um).[15]

o Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01N orthophosphoric acid or 0.01N
KH2PO4) and an organic solvent (e.g., acetonitrile) in an isocratic elution mode (e.qg.,
45:55 v/v).[15][16]

o Flow Rate: Typically 1.0 mL/min.[16]
o Detection Wavelength: Optimized for both analytes, often around 260 nm.[16]

o Column Temperature: Maintained at a constant temperature, such as 30°C.[16]

Sample Preparation:

o Standard Solution: Accurately weigh and dissolve reference standards of SDX and d-MPH
in a suitable diluent (often the mobile phase) to prepare a stock solution, followed by serial
dilutions to create working standards.

o Sample Solution: For capsule dosage forms, the contents of several capsules are pooled,
and a quantity equivalent to a single dose is dissolved in the diluent, sonicated, and
filtered to prepare the final sample solution.

Method Validation (as per ICH Guidelines):

o Specificity: Analyze blank, placebo, standard, and sample solutions to ensure no
interference at the retention times of the analytes.

o Linearity: Analyze a series of dilutions to demonstrate a linear relationship between
concentration and peak area.

o Accuracy (% Recovery): Perform recovery studies by spiking a known amount of standard
into a placebo mixture at different concentration levels (e.g., 50%, 100%, 150%).

o Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by
analyzing multiple preparations of a homogeneous sample.

o Robustness: Deliberately make small variations in method parameters (e.g., flow rate,
mobile phase composition, temperature) to assess the method's reliability.
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o Forced Degradation: Subject the drug product to stress conditions (acid, base, oxidation,
heat, light) to demonstrate that the method can separate the analytes from potential
degradation products, thus proving its stability-indicating nature.

The workflow for this type of analytical method development is shown below.

Preparation 4 Analysis )
Prepare Standard Prepare Sample HPLC Instrument Setup
Solutions Solutions (Column, Mobile Phase, etc.)

Inject Samples

Chromatographic Separation

UV/PDA Detection

- J

/Data Processing & Validation\

Data Acquisition &
Peak Integration

Quantification

Method Validation (ICH)
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Caption: General workflow for RP-HPLC method development.

Conclusion

Serdexmethylphenidate is a rationally designed prodrug that leverages specific molecular and
physicochemical properties to achieve a delayed and extended-release profile of its active
metabolite, dexmethylphenidate. Its structure as a stable, water-soluble quaternary salt
ensures it remains largely intact until it reaches the lower Gl tract, where it is enzymatically
converted. This controlled release mechanism, combined with an immediate-release dose of
dexmethylphenidate, offers a comprehensive treatment profile for ADHD. The characterization
and routine analysis of this compound are accomplished through established experimental
protocols such as mass balance studies and stability-indicating chromatographic methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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